molecular formula C6H4F3NO2S B2412270 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid CAS No. 1179338-11-4

2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2412270
CAS No.: 1179338-11-4
M. Wt: 211.16
InChI Key: DICGJUGOJVDBRD-UHFFFAOYSA-N
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Description

2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is notable for its trifluoroethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of thioamides with ethyl 4,4,4-trifluoroacetoacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the formation of the thiazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives .

Comparison with Similar Compounds

Comparison: 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid is unique due to its trifluoroethyl group, which imparts distinct chemical properties compared to other trifluoromethyl-substituted thiazoles. This uniqueness makes it particularly valuable in applications requiring enhanced lipophilicity and membrane permeability .

Properties

IUPAC Name

2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c7-6(8,9)1-4-10-3(2-13-4)5(11)12/h2H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICGJUGOJVDBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179338-11-4
Record name 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-(2,2,2-trifluoroethyl)thiazole-4-carboxylate (example 67, step c) (0.3 g) in concentrated hydrochloric acid (7 mL) and water (7 mL) was heated at 80° C. for 5 hours under nitrogen. The solvent was evaporated under a stream of nitrogen and the residue partitioned between ethyl acetate (40 mL) and brine (3 mL). The organic layer was dried over sodium sulphate, filtered and the solvent evaporated under reduced pressure to afford the subtitled compound. Yield 0.23 g.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

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